molecular formula C9H15N B2817117 1-(Prop-2-yn-1-yl)azepane CAS No. 53678-66-3

1-(Prop-2-yn-1-yl)azepane

Cat. No. B2817117
CAS RN: 53678-66-3
M. Wt: 137.226
InChI Key: ZGDDMEFVIIIJBM-UHFFFAOYSA-N
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Description

“1-(Prop-2-yn-1-yl)azepane” is a chemical compound with the molecular formula C9H15N . It has a molecular weight of 137.22 .


Synthesis Analysis

The synthesis of compounds similar to “1-(Prop-2-yn-1-yl)azepane” has been reported in the literature. For instance, the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones . Another method involves the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene/50% sodium hydroxide under phase-transfer catalysis .


Molecular Structure Analysis

The molecular structure of “1-(Prop-2-yn-1-yl)azepane” can be analyzed using various techniques such as IR, NMR (1H and 13C), and HRMS . The crystal structure can be confirmed through single-crystal X-ray diffraction analysis .


Chemical Reactions Analysis

Chemical reactions involving “1-(Prop-2-yn-1-yl)azepane” or similar compounds have been studied. For example, visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen in the absence of an external photosensitizer has been developed . The Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Prop-2-yn-1-yl)azepane” include a predicted density of 0.896±0.06 g/cm3 and a predicted boiling point of 182.6±23.0 °C .

Mechanism of Action

Target of Action

It’s known that propargylamines, a class of compounds to which 1-(prop-2-yn-1-yl)azepane belongs, have many pharmaceutical and biological properties .

Mode of Action

The mode of action of 1-(Prop-2-yn-1-yl)azepane involves its interaction with its targets, leading to changes at the molecular level. For instance, in the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines, both the starting material and the product act as photosensitizers. Singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .

Future Directions

Future research could focus on further exploring the synthesis, reactions, and potential applications of “1-(Prop-2-yn-1-yl)azepane” and similar compounds. For instance, the title compound is a useful synthon in Sonogashira cross-coupling reactions . Further studies could also investigate the potential biological activities of these compounds, given the broad spectrum of biological activity exhibited by derivatives of [1,3]thiazolo- and 2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole .

properties

IUPAC Name

1-prop-2-ynylazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c1-2-7-10-8-5-3-4-6-9-10/h1H,3-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDDMEFVIIIJBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Prop-2-yn-1-yl)azepane

Synthesis routes and methods

Procedure details

18.8 ml of a 3-bromopropyne solution at 80% in toluene are added dropwise to 20.8 ml of hexamethyleneamine and 27.9 g of potassium carbonate in 300 ml of acetonitrile. The reaction mixture is heated at 50° C. for 12 hours and 6 hours at 80° C. The reaction mixture is filtered, and the solvents are evaporated off under reduced pressure. Compound 4.1 is purified by distillation; b.p.=61° C. under a pressure of 26.7 Pa.
Quantity
18.8 mL
Type
reactant
Reaction Step One
Quantity
20.8 mL
Type
reactant
Reaction Step One
Quantity
27.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

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